Diacetoxyethylaniline
Description
Diacetoxyethylaniline (chemical name: N-(2,2-diacetoxyethyl)aniline) is an aromatic amine derivative characterized by an aniline moiety substituted with a diacetoxyethyl group. Structurally, it features two acetylated hydroxyl groups attached to an ethyl chain linked to the aniline nitrogen, which may influence its solubility and reactivity compared to simpler aniline derivatives .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(1-acetyloxy-2-anilinoethyl) acetate |
InChI |
InChI=1S/C12H15NO4/c1-9(14)16-12(17-10(2)15)8-13-11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3 |
InChI Key |
UBSRDVFWZYVGNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CNC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Diacetoxyethylaniline can be synthesized through a multi-step process. The primary synthetic route involves the reaction of aniline with ethylene oxide to produce N,N-dihydroxyethylaniline. This intermediate is then subjected to acylation with acetic anhydride to yield N,N-bis(acetoxyethyl)aniline . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Diacetoxyethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its corresponding amine or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diacetoxyethylaniline has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diacetoxyethylaniline involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding amine, which can then interact with biological targets. The exact molecular pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural and Functional Differences
| Compound | Key Functional Groups | Primary Applications |
|---|---|---|
| This compound | Diacetoxyethyl, aniline | Synthetic intermediate |
| Tofenamic acid | Carboxylic acid, diphenylamine | NSAID (anti-inflammatory) |
| Thyroxine | Iodinated rings, alanine chain | Hormone (metabolic regulator) |
| Diethylaminoethanol | Hydroxyl, diethylamine | Industrial solvent, catalyst |
Physicochemical Properties
While direct data on this compound is scarce, inferences can be made:
- Solubility: The acetyloxy groups likely enhance solubility in polar organic solvents compared to non-acetylated analogs like diphenylamine.
- Stability: Acetylation may reduce susceptibility to oxidation relative to primary alcohols (e.g., diethylaminoethanol) .
- Reactivity : The aniline nitrogen and ester groups make it a candidate for nucleophilic substitution or hydrolysis reactions.
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